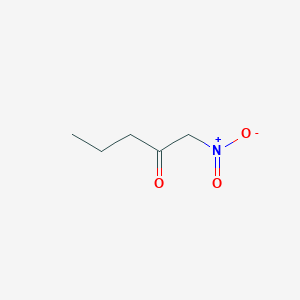

1-Nitropentan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

13245-76-6 |

|---|---|

Molecular Formula |

C5H9NO3 |

Molecular Weight |

131.13 g/mol |

IUPAC Name |

1-nitropentan-2-one |

InChI |

InChI=1S/C5H9NO3/c1-2-3-5(7)4-6(8)9/h2-4H2,1H3 |

InChI Key |

LTNRJUDZKFOCFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Nitropentan-2-one: Chemical Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Nitropentan-2-one is a nitro ketone compound with the chemical formula C₅H₉NO₃. While specific experimental data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of its chemical structure, predicted properties, and likely synthetic routes based on established organic chemistry principles and data for analogous compounds. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Chemical Structure and Identification

This compound consists of a five-carbon pentan-2-one backbone with a nitro group (NO₂) attached to the first carbon position.

DOT Diagram of the Chemical Structure:

An In-depth Technical Guide to the Physicochemical Properties of 1-Nitropentan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitropentan-2-one is an organic compound belonging to the class of α-nitro ketones. These compounds are characterized by the presence of a nitro group (-NO₂) attached to the carbon atom adjacent to a carbonyl group (C=O). This unique structural arrangement imparts specific chemical reactivity, making α-nitro ketones valuable intermediates in various organic syntheses. Their utility extends to the formation of diverse molecular frameworks, including isoxazoles, pyrazoles, and other heterocyclic systems, which are of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while computed values are available, specific experimental data for some properties like boiling and melting points are not readily found in the literature. Where available, data for isomeric compounds are provided for comparison.

| Property | Value | Data Type | Source |

| Molecular Formula | C₅H₉NO₃ | --- | PubChem[1] |

| Molecular Weight | 131.13 g/mol | Computed | PubChem[1] |

| CAS Number | 13245-76-6 | --- | PubChem[1] |

| IUPAC Name | This compound | --- | PubChem[1] |

| Canonical SMILES | CCCC(=O)C--INVALID-LINK--[O-] | --- | PubChem[1] |

| InChI | InChI=1S/C5H9NO3/c1-2-3-5(7)4-6(8)9/h2-4H2,1H3 | --- | PubChem[1] |

| Topological Polar Surface Area | 62.9 Ų | Computed | PubChem[1] |

| Complexity | 116 | Computed | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | Computed | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | Computed | PubChem[1] |

| Rotatable Bond Count | 3 | Computed | PubChem[1] |

| XLogP3 | 0.8 | Computed | PubChem[1] |

Experimental Protocols

Synthesis of this compound

The synthesis of α-nitro ketones like this compound is typically achieved through a two-step process: a Henry (nitroaldol) reaction to form a β-nitro alcohol, followed by oxidation of the alcohol to the corresponding ketone.[2][3]

Step 1: Synthesis of 1-Nitropentan-2-ol (Henry Reaction)

The Henry reaction involves the base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound.[2][4]

-

Materials:

-

Formaldehyde (B43269) (aqueous solution, e.g., 37%)

-

A suitable base (e.g., sodium hydroxide, potassium carbonate, or an organic base like triethylamine)

-

Solvent (e.g., water, methanol, or tetrahydrofuran)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-nitrobutane in the chosen solvent and cool the mixture in an ice bath.

-

Slowly add the base to the cooled solution while stirring.

-

Add formaldehyde dropwise from the dropping funnel to the reaction mixture. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours to overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-nitropentan-2-ol.

-

Step 2: Oxidation of 1-Nitropentan-2-ol to this compound

The oxidation of the secondary alcohol to a ketone can be accomplished using various oxidizing agents. A common method involves the use of a chromate-based reagent.[3][5][6]

-

Materials:

-

Crude 1-nitropentan-2-ol

-

Potassium dichromate (K₂Cr₂O₇) or other suitable oxidizing agent (e.g., pyridinium (B92312) chlorochromate - PCC)

-

Sulfuric acid (H₂SO₄)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Sodium carbonate solution (5%)

-

Anhydrous sodium sulfate

-

Three-necked flask

-

Mechanical stirrer

-

Condenser

-

Addition funnel

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, condenser, and addition funnel, prepare a solution of potassium dichromate in water.

-

Gradually add the crude 1-nitropentan-2-ol to the stirring solution.

-

Cool the mixture and slowly add a solution of sulfuric acid in water dropwise over a period of about one hour, maintaining a low temperature.[5]

-

After the addition is complete, add water to the reaction mixture.

-

Extract the product with dichloromethane.[5]

-

Wash the combined organic layers with water and then with a 5% sodium carbonate solution.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

-

Purification

The crude this compound can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent. The polarity of the eluent can be adjusted to achieve optimal separation.

Analytical Characterization

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl chain protons and the methylene (B1212753) protons adjacent to the nitro and carbonyl groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the carbon bearing the nitro group, and the carbons of the propyl chain.

3.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Absorptions:

-

A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ketone.

-

Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) typically appearing around 1550 cm⁻¹ and 1370 cm⁻¹, respectively.

-

3.3.3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to determine the purity of the compound and confirm its molecular weight. The gas chromatogram will show a single major peak for the purified compound, and the mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of this compound.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Safety Information

Detailed safety information for this compound is not widely available. However, based on the properties of similar nitro compounds and ketones, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a potentially useful building block in organic synthesis. While specific experimental data for some of its physicochemical properties are limited, this guide provides a comprehensive overview based on available computed data and information from related compounds. The detailed protocols for its synthesis and characterization offer a practical starting point for researchers interested in utilizing this α-nitro ketone in their work. Further experimental investigation is warranted to fully characterize this compound and explore its synthetic potential.

References

- 1. This compound | C5H9NO3 | CID 21447407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. Chromate oxidation of alpha-nitro alcohols to alpha-nitro ketones: significant improvements to a classic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Henry Reaction [organic-chemistry.org]

- 5. Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of 1-Nitropentan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 1-Nitropentan-2-one, a nitroketone of interest in various chemical research domains. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally related compounds and established spectroscopic principles. This guide also outlines standardized experimental protocols for the acquisition of such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from characteristic chemical shifts and absorption frequencies of ketones, nitroalkanes, and alkyl chains.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 (-CH₂NO₂) | 4.5 - 5.0 | Singlet | 2H |

| H-3 (-CH₂CO-) | 2.6 - 2.8 | Triplet | 2H |

| H-4 (-CH₂CH₃) | 1.5 - 1.7 | Sextet | 2H |

| H-5 (-CH₃) | 0.9 - 1.0 | Triplet | 3H |

Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (-CH₂NO₂) | 75 - 85 |

| C-2 (C=O) | 200 - 210 |

| C-3 (-CH₂CO-) | 40 - 50 |

| C-4 (-CH₂CH₃) | 15 - 25 |

| C-5 (-CH₃) | 10 - 15 |

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Nitro Group (N-O asymmetric stretch) | 1540 - 1560 | Strong |

| Nitro Group (N-O symmetric stretch) | 1370 - 1390 | Strong |

| Carbonyl Group (C=O stretch) | 1715 - 1735 | Strong |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium-Strong |

Predicted Mass Spectrometry (Electron Ionization - EI) Data

| m/z | Interpretation |

| 131 | Molecular Ion [M]⁺ |

| 85 | [M - NO₂]⁺ |

| 71 | [CH₃CH₂CH₂CO]⁺ (Acylium ion) |

| 57 | [CH₃CH₂CO]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of the liquid sample onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin film of the liquid.

-

Background Spectrum: Run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Place the prepared salt plates in the sample holder of the IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: For Electron Ionization (EI), the sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection and Spectrum Generation: The detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of an organic compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

The Discovery and History of 1-Nitropentan-2-one: An In-depth Technical Guide

Introduction

1-Nitropentan-2-one, a nitro ketone with the chemical formula C₅H₉NO₃, holds a place within the broader class of α-nitro ketones, a group of compounds recognized for their synthetic utility. This technical guide provides a comprehensive overview of the discovery and history of this compound, including its chemical properties, and a discussion of the general synthetic methodologies that likely encompass its preparation. Due to the limited specific historical data available for this particular compound, its story is largely framed within the context of the development of nitro compound chemistry.

Early Context: The Rise of Nitro Compounds in Organic Synthesis

The chemistry of nitro compounds dates back to the 19th century and has evolved in parallel with the field of organic chemistry itself.[1] Initially, the focus was on aromatic nitro compounds, which were crucial precursors for dyes and explosives.[2] However, the synthetic potential of the nitro group soon became apparent. Seminal reactions like the Henry reaction (nitroaldol reaction) and the Nef reaction, both discovered in the late 19th century, established nitroalkanes as valuable building blocks for forming new carbon-carbon bonds and for the synthesis of carbonyl compounds.[3][4][5] These developments laid the foundational chemical principles that would later be applied to the synthesis of more complex nitro compounds like this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₃ | [6] |

| Molecular Weight | 131.13 g/mol | [6] |

| CAS Number | 13245-76-6 | [6] |

| IUPAC Name | This compound | [6] |

| Synonyms | 1-nitro-2-pentanone, nitropentanone | [6] |

| Computed XLogP3-AA | 0.8 | [6] |

| Computed Topological Polar Surface Area | 62.9 Ų | [6] |

| Computed Hydrogen Bond Donor Count | 0 | [6] |

| Computed Hydrogen Bond Acceptor Count | 3 | [6] |

| Computed Rotatable Bond Count | 3 | [6] |

General Synthetic Approaches for α-Nitro Ketones

The synthesis of α-nitro ketones, including this compound, can be approached through several general methodologies. The C-acylation of nitro compounds is a frequently employed strategy.[7]

Acylation of Nitroalkanes

One common method for the preparation of α-nitro ketones is the acylation of primary nitroalkanes.[7] This approach would involve the reaction of 1-nitropentane (B1594721) with a suitable acylating agent.

Reaction Pathway:

Caption: General acylation of a nitroalkane.

A specific example of this approach involves the use of N-acylbenzotriazoles as effective acylation agents for the conversion of primary nitroalkanes into the corresponding α-nitro ketones in high yields.[7]

Experimental Protocol (General, based on related syntheses):

A detailed, specific protocol for this compound is not available in the reviewed literature. However, a general procedure for the synthesis of α-nitro ketones from nitroalkanes and N-acylbenzotriazoles can be described as follows:

-

To a solution of the primary nitroalkane (e.g., 1-nitropentane) in a suitable aprotic solvent (e.g., tetrahydrofuran), a base (e.g., sodium hydride or potassium tert-butoxide) is added at a controlled temperature (e.g., 0 °C).

-

The corresponding N-acylbenzotriazole is then added to the reaction mixture.

-

The reaction is stirred at room temperature until completion, monitored by a suitable technique (e.g., thin-layer chromatography).

-

The reaction is quenched with a weak acid (e.g., saturated aqueous ammonium (B1175870) chloride solution).

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography to yield the desired α-nitro ketone.

Oxidation of α-Nitro Alcohols

Another established method for the synthesis of α-nitro ketones is the oxidation of the corresponding α-nitro alcohols.[8] This would involve the initial synthesis of 1-nitropentan-2-ol, followed by its oxidation.

Reaction Workflow:

Caption: Two-step synthesis of an α-nitro ketone.

Experimental Protocol (General, based on related syntheses):

A specific protocol for this compound is not available. A general procedure for the oxidation of α-nitro alcohols is as follows:

-

The α-nitro alcohol (e.g., 1-nitropentan-2-ol) is gradually added to a solution of an oxidizing agent, such as potassium dichromate in sulfuric acid, at a controlled temperature.[8]

-

The reaction mixture is stirred for a specified period.

-

The product is then isolated by extraction with a suitable organic solvent.

-

The organic extract is washed, dried, and the solvent is removed to yield the crude α-nitro ketone, which can be further purified if necessary.

Spectroscopic Characterization (Predicted)

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the propyl group (a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group next to the carbonyl), and a singlet for the methylene group alpha to both the nitro and keto groups. The chemical shifts would be influenced by the electron-withdrawing nature of the adjacent functional groups.[9][10][11][12][13]

¹³C NMR: The carbon NMR spectrum would be expected to show five distinct signals. The carbonyl carbon would appear significantly downfield (in the range of 205-220 ppm).[10][14][15][16] The carbon bearing the nitro group would also be downfield, and the remaining three carbons of the propyl group would appear at higher field strengths.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretch, typically in the region of 1750-1680 cm⁻¹.[17][18] Additionally, strong asymmetric and symmetric stretching vibrations for the nitro (NO₂) group would be expected around 1550 cm⁻¹ and 1365 cm⁻¹, respectively.[5][19]

Mass Spectrometry: The mass spectrum would likely show a molecular ion peak at m/z = 131. Common fragmentation patterns for ketones include α-cleavage, resulting in the loss of alkyl radicals.[20][21][22] For this compound, this would lead to fragments from the loss of a propyl radical or cleavage between the carbonyl and the nitromethyl group.

Conclusion

While the specific historical details of the discovery of this compound remain to be fully elucidated from primary literature, its existence and synthetic accessibility are understood within the well-established chemistry of α-nitro ketones. The general synthetic routes, primarily through the acylation of nitroalkanes or the oxidation of α-nitro alcohols, provide a logical framework for its preparation. The predicted spectroscopic data, based on its structure, offers a guide for its characterization. Further research into historical chemical archives may one day uncover the original report of this specific compound, providing a more complete picture of its place in the history of organic chemistry.

References

- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi-res.com [mdpi-res.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. This compound | C5H9NO3 | CID 21447407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. α-Nitro Ketone Synthesis Using N-Acylbenzotriazoles [organic-chemistry.org]

- 8. Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hmdb.ca [hmdb.ca]

- 10. hmdb.ca [hmdb.ca]

- 11. youtube.com [youtube.com]

- 12. chegg.com [chegg.com]

- 13. 2-Pentanone(107-87-9) 1H NMR [m.chemicalbook.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. hmdb.ca [hmdb.ca]

- 16. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. 2-pentanone ir spectrum labeled | Sigma-Aldrich [sigmaaldrich.com]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. m.youtube.com [m.youtube.com]

- 22. chem.libretexts.org [chem.libretexts.org]

Thermodynamic and Kinetic Profile of 1-Nitropentan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermodynamic and kinetic data for 1-Nitropentan-2-one. Due to a notable scarcity of experimental data for this specific compound in publicly accessible literature, this document focuses on presenting high-quality data for structurally related compounds, outlining relevant reaction mechanisms, and detailing the established experimental protocols for the determination of these properties. The aim is to equip researchers, scientists, and drug development professionals with a foundational understanding and practical guidance for studies involving this compound and related nitroketone compounds.

Introduction

This compound is a nitroketone of interest in various chemical and pharmaceutical research areas. A thorough understanding of its thermodynamic stability and kinetic reactivity is crucial for its synthesis, handling, and application, particularly in drug development where such properties influence a compound's behavior and fate. This guide addresses the current knowledge gap by consolidating available information and providing a framework for future experimental and computational investigations.

Thermodynamic Data

Exhaustive searches of scientific databases and literature have revealed a significant lack of experimentally determined thermodynamic data for this compound. To provide a valuable point of reference for researchers, this section presents available data for the closely related structural isomer, 1-nitropentane. These values can serve as estimates and aid in the development of computational models for this compound.

Table 1: Thermodynamic Data for 1-Nitropentane

| Thermodynamic Property | Value | State | Method |

| Enthalpy of Formation (ΔfH°) | -215 ± 1.5 kJ/mol | Liquid | Experimental |

| Enthalpy of Formation (ΔfH°) | -164.431 kJ/mol | Gas | Estimated |

| Heat of Combustion (ΔcH°) | -3324 ± 1.5 kJ/mol | Liquid | Experimental[1] |

Note: The data presented in Table 1 pertains to 1-nitropentane, a structural isomer of this compound, and should be used as an approximation.

Kinetic Data and Reactivity

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.[2][3][4][5] This reaction is of significant synthetic importance for the formation of β-nitro alcohols, which are versatile intermediates in organic synthesis.[2][4]

The general mechanism involves the deprotonation of the α-carbon to the nitro group to form a nitronate, which then acts as a nucleophile, attacking the carbonyl carbon.[4] The subsequent protonation of the resulting alkoxide yields the β-nitro alcohol. All steps of the Henry reaction are reversible.[4]

Given the structure of this compound, it could potentially act as the nitroalkane component in a Henry reaction with a suitable aldehyde or ketone. The kinetics of such a reaction would be influenced by factors including the choice of base, solvent, temperature, and the steric and electronic properties of the reactants.

Experimental Protocols

In the absence of specific experimental procedures for this compound, this section outlines the general and established methodologies for determining the thermodynamic and kinetic properties of organic compounds.

Determination of Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined indirectly through combustion calorimetry.[6]

-

Sample Preparation: A precisely weighed sample of the pure compound is placed in a sample holder within a combustion bomb.

-

Combustion: The bomb is filled with high-pressure oxygen and the sample is ignited. The complete combustion of the organic compound releases heat.

-

Temperature Measurement: The heat released is absorbed by the surrounding water bath of the calorimeter, and the resulting temperature change is meticulously measured.

-

Calculation: The heat of combustion is calculated from the temperature change and the known heat capacity of the calorimeter. Using Hess's Law, the standard enthalpy of formation of the compound can then be derived from the experimental heat of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂).[6][7]

Kinetic Studies of the Henry Reaction

The kinetics of a Henry reaction can be investigated by monitoring the concentration of reactants or products over time.

-

Reaction Setup: The nitroalkane and the carbonyl compound are dissolved in a suitable solvent in a temperature-controlled reactor.

-

Initiation: The reaction is initiated by the addition of a base.

-

Monitoring: Aliquots of the reaction mixture are withdrawn at specific time intervals. The reaction is quenched in these aliquots, and the concentrations of the reactants and/or products are determined using analytical techniques such as:

-

Gas Chromatography (GC)

-

High-Performance Liquid Chromatography (HPLC)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

-

Data Analysis: The concentration data is then plotted against time to determine the reaction order and the rate constant. First-order kinetics plots are often used to analyze the data.[8][9]

Visualizations

The following diagrams illustrate a conceptual workflow for the determination of thermodynamic data and the general mechanism of the Henry reaction.

Caption: Conceptual workflow for the experimental determination of the enthalpy of formation.

References

- 1. Buy 1-Nitropentane | 628-05-7 [smolecule.com]

- 2. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 3. Henry Reaction [organic-chemistry.org]

- 4. Henry reaction - Wikipedia [en.wikipedia.org]

- 5. Henry Reaction (Nitroaldol Reaction) | TCI EUROPE N.V. [tcichemicals.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. jpyro.co.uk [jpyro.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isomers and Stereochemistry of 1-Nitropentan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers and stereochemistry of 1-nitropentan-2-one. The document details the structural isomers, explores the stereochemical properties of the chiral isomers, presents comparative physicochemical data, outlines experimental protocols for their synthesis, and offers a summary of their spectroscopic characteristics.

Introduction to this compound and its Isomers

This compound is an organic compound with the molecular formula C5H9NO3.[1] The placement of the nitro group (NO2) and the carbonyl group (C=O) along the five-carbon pentane (B18724) chain allows for the existence of several structural isomers. These isomers share the same molecular weight but exhibit distinct physical, chemical, and biological properties. Understanding the nuances of these isomers is critical for their application in research and development, particularly in the synthesis of novel pharmaceutical compounds.

The primary structural isomers of nitropentan-2-one are:

-

This compound: The nitro group is located on the terminal carbon (C1).[1]

-

3-Nitropentan-2-one: The nitro group is positioned on the third carbon (C3).[2]

-

4-Nitropentan-2-one (B128558): The nitro group is attached to the fourth carbon (C4).[3]

-

5-Nitropentan-2-one: The nitro group is on the terminal carbon at the opposite end of the chain (C5).[4][5]

Stereochemistry

The stereochemistry of the nitropentan-2-one isomers is a key aspect influencing their biological activity. A molecule is considered chiral if it is non-superimposable on its mirror image.[6] This property arises from the presence of a stereocenter, typically a carbon atom bonded to four different groups.[7]

-

This compound and 5-Nitropentan-2-one: These isomers are achiral as they do not contain any carbon atom bonded to four different substituents.

-

3-Nitropentan-2-one and 4-Nitropentan-2-one: These isomers are chiral because they each possess a stereocenter.

-

In 3-nitropentan-2-one , the third carbon atom (C3) is bonded to a hydrogen atom, an ethyl group (-CH2CH3), an acetyl group (-COCH3), and a nitro group (-NO2).

-

In 4-nitropentan-2-one , the fourth carbon atom (C4) is bonded to a hydrogen atom, a methyl group (-CH3), a methyl ketone group (-CH2COCH3), and a nitro group (-NO2).

-

The presence of a single stereocenter in 3-nitropentan-2-one and 4-nitropentan-2-one means that each can exist as a pair of enantiomers, designated as (R)- and (S)-isomers. These enantiomers have identical physical properties in an achiral environment but will interact differently with other chiral molecules, such as biological receptors.

Data Presentation: Physicochemical Properties of Nitropentan-2-one Isomers

The following table summarizes the available quantitative data for the structural isomers of nitropentan-2-one. Note that experimental data for all isomers is not consistently available in the literature; therefore, some values are computed predictions.

| Property | This compound | 3-Nitropentan-2-one | 4-Nitropentan-2-one | 5-Nitropentan-2-one |

| Molecular Formula | C5H9NO3[1] | C5H9NO3[2] | C5H9NO3[3] | C5H9NO3[4] |

| Molecular Weight ( g/mol ) | 131.13[1] | 131.13 | 131.13[3] | 131.13[4] |

| CAS Number | 13245-76-6[1] | 70856-06-3 | 157977-39-4[3] | 22020-87-7[4][5] |

| Boiling Point (°C) | Not available | Not available | Not available | 231.7[4] |

| Density (g/cm³) | Not available | Not available | Not available | 1.084[4] |

| Refractive Index | Not available | Not available | Not available | 1.43[4] |

| Chirality | Achiral | Chiral[8] | Chiral | Achiral |

Experimental Protocols

General Synthesis of 5-Nitropentan-2-one

A reported synthesis of 5-nitro-2-pentanone (B1587122) involves the reaction of nitromethane (B149229) with methyl vinyl ketone.[9]

Materials:

-

Methyl vinyl ketone

-

Nitromethane

-

Tetrahydrofuran (THF)

-

Potassium fluoride (B91410) on alumina (B75360)

Procedure: [9]

-

Mix methyl vinyl ketone and nitromethane in THF under a nitrogen atmosphere.

-

Add potassium fluoride on alumina to the mixture.

-

Stir the reaction mixture at ambient temperature for approximately 2 hours.

-

Filter the reaction mixture.

-

Evaporate the filtrate to obtain the crude product.

-

Purify the crude product by vacuum distillation.

Proposed Asymmetric Synthesis of (R)- and (S)-3-Nitropentan-2-one

This proposed protocol adapts the principles of asymmetric Michael additions to synthesize the enantiomers of 3-nitropentan-2-one.

Reaction: Michael addition of nitroethane to methyl vinyl ketone catalyzed by a chiral catalyst.

Materials:

-

Methyl vinyl ketone

-

Nitroethane

-

Chiral catalyst (e.g., a proline-derived organocatalyst)

-

Solvent (e.g., THF or Chloroform)

Proposed Procedure:

-

Dissolve the chiral catalyst in the chosen solvent in a reaction flask at room temperature.

-

Add methyl vinyl ketone to the solution.

-

Slowly add nitroethane to the reaction mixture.

-

Stir the reaction at room temperature for a specified time (e.g., 24-48 hours), monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica (B1680970) gel to isolate the desired enantiomer of 3-nitropentan-2-one. The choice of the (R)- or (S)-enantiomer of the catalyst will determine the stereochemistry of the product.

Spectroscopic Data Summary

Spectroscopic analysis is essential for the identification and characterization of the nitropentan-2-one isomers.

| Isomer | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted IR Absorption Bands (cm⁻¹) | Predicted Key Mass Spec Fragments (m/z) |

| This compound | δ 4.5-5.0 (-CH2NO2), 2.5-2.8 (-COCH2-), 1.5-1.8 (-CH2-), 0.9-1.0 (-CH3) | ~1715 (C=O), ~1550 (asym NO2), ~1370 (sym NO2) | 131 (M+), 85 (M-NO2), 57 (C4H9) |

| 3-Nitropentan-2-one | δ 4.8-5.2 (-CH(NO2)-), 2.2-2.5 (-COCH3), 1.8-2.1 (-CH2-), 1.0-1.2 (-CH3) | ~1720 (C=O), ~1555 (asym NO2), ~1375 (sym NO2) | 131 (M+), 85 (M-NO2), 72 (CH(NO2)CH2CH3), 43 (COCH3) |

| 4-Nitropentan-2-one | δ 4.5-4.9 (-CH(NO2)-), 2.8-3.1 (-CH2CO-), 2.2-2.4 (-COCH3), 1.5-1.7 (-CH3 attached to chiral center) | ~1718 (C=O), ~1550 (asym NO2), ~1370 (sym NO2) | 131 (M+), 85 (M-NO2), 58 (CH2COCH3), 46 (NO2) |

| 5-Nitropentan-2-one | δ 4.44 (t, -CH2NO2), 2.62 (t, -CH2CO-), 2.25 (dt, -CH2-), 2.18 (s, -COCH3)[9] | ~1715 (C=O), ~1550 (asym NO2), ~1370 (sym NO2) | 131 (M+), 85 (M-NO2), 71 (C4H5O), 43 (COCH3) |

Visualizations

Logical Relationships of Nitropentan-2-one Isomers

References

- 1. This compound | C5H9NO3 | CID 21447407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Nitro-2-pentanone | C5H9NO3 | CID 12492755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Nitropentan-2-one | C5H9NO3 | CID 15416847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-nitropentan-2-one | 22020-87-7, 5-nitropentan-2-one Formula - ECHEMI [echemi.com]

- 5. 5-Nitro-2-pentanone | C5H9NO3 | CID 4295003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 7. Khan Academy [khanacademy.org]

- 8. guidechem.com [guidechem.com]

- 9. 5-Nitro-2-pentanone | 22020-87-7 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for 1-Nitropentan-2-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitropentan-2-one is a versatile bifunctional organic molecule containing both a nitro group and a ketone. This unique combination of functional groups makes it a valuable building block in organic synthesis, allowing for a variety of chemical transformations. The electron-withdrawing nature of the nitro group acidifies the α-protons, facilitating the formation of a nitronate anion, which can act as a potent nucleophile. The adjacent ketone functionality provides a site for various carbonyl reactions. These characteristics enable this compound and its isomers to participate in a range of carbon-carbon bond-forming reactions, leading to the synthesis of complex molecular architectures, including functionalized carbocycles and heterocycles. While specific data on this compound is limited in publicly available literature, the reactivity of its close isomer, 5-nitropentan-2-one, in domino reactions provides a strong indication of its synthetic potential.

Key Applications and Reaction Types

Nitro-ketones like this compound are valuable precursors for a variety of important chemical transformations, including:

-

Michael Addition: The acidic α-protons adjacent to the nitro group allow for the formation of a stabilized carbanion (nitronate), which can act as a Michael donor in conjugate additions to α,β-unsaturated compounds.

-

Henry (Nitroaldol) Reaction: The nitronate can also react with aldehydes and ketones in a Henry reaction to form β-nitro alcohols, which are versatile intermediates for the synthesis of amino alcohols and other functionalized molecules.

-

Domino Reactions: The presence of two reactive functional groups allows for the participation of nitropentanones in domino or cascade reactions, where multiple bonds are formed in a single synthetic operation. This leads to a rapid increase in molecular complexity from simple starting materials.

-

Heterocycle Synthesis: The functional groups in nitropentanones can be manipulated to construct various heterocyclic scaffolds, which are prevalent in many biologically active compounds and pharmaceuticals.

Experimental Protocols and Data

Application: Synthesis of Functionalized Chiral Cyclohexanes via Organocatalytic Domino Reaction

A key application of γ-nitro ketones, such as 5-nitropentan-2-one, is in the construction of highly functionalized and enantioenriched cyclohexane (B81311) skeletons. These structures are important motifs in many natural products and pharmaceutically active compounds. The reaction proceeds via a domino Michael-Michael reaction sequence.

Reaction Scheme:

Caption: General workflow for the synthesis of functionalized cyclohexanes.

Experimental Protocol: Organocatalytic Asymmetric Domino Reaction of 5-Nitropentan-2-one and Chalcone

This protocol is based on established procedures for the reaction of γ-nitro ketones with α,β-unsaturated ketones.

Materials:

-

5-Nitropentan-2-one

-

Chalcone (1,3-diphenyl-2-propen-1-one)

-

Chiral organocatalyst (e.g., (S)-diphenylprolinol silyl ether)

-

Acid additive (e.g., Benzoic acid)

-

Solvent (e.g., Toluene)

-

Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

-

To a stirred solution of chalcone (0.2 mmol) and the chiral organocatalyst (20 mol%) in toluene (B28343) (1.0 mL) at room temperature, add the acid additive (20 mol%).

-

Add 5-nitropentan-2-one (0.24 mmol) to the reaction mixture.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired functionalized cyclohexane product.

-

Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product using standard analytical techniques (NMR spectroscopy and chiral HPLC).

Quantitative Data:

The following table summarizes typical results for the organocatalytic domino reaction between γ-nitro ketones and chalcones, demonstrating the high efficiency and stereoselectivity of this transformation.

| Entry | γ-Nitro Ketone | Chalcone Derivative | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |

| 1 | 5-Nitropentan-2-one | Chalcone | 20 | Toluene | 48 | 91 | >20:1 | 85 |

| 2 | 6-Nitrohexan-3-one | Chalcone | 20 | Toluene | 72 | 88 | >20:1 | 93 |

| 3 | 5-Nitropentan-2-one | 4-Chlorochalcone | 20 | Toluene | 60 | 85 | >20:1 | 82 |

| 4 | 5-Nitropentan-2-one | 4-Methylchalcone | 20 | Toluene | 55 | 93 | >20:1 | 88 |

Logical Relationship of Domino Reaction:

Caption: Logical steps of the domino Michael-Michael reaction.

Applications in Drug Development

While direct applications of this compound in drug development are not prominently documented, the resulting molecular scaffolds from its potential reactions are of high interest to medicinal chemists.

-

Access to Chiral Building Blocks: The asymmetric synthesis of functionalized cyclohexanes, as demonstrated with 5-nitropentan-2-one, provides access to chiral scaffolds that can be further elaborated into complex drug candidates.

-

Synthesis of Bioactive Heterocycles: The nitro and ketone functionalities can be transformed into amines and alcohols, respectively, which are key functional groups for the synthesis of a wide range of nitrogen- and oxygen-containing heterocycles. Many of these heterocyclic cores are found in existing drugs.

-

Privileged Scaffolds: The ability to construct carbocyclic and heterocyclic systems means that this compound can be a precursor to "privileged scaffolds" – molecular frameworks that are able to bind to multiple biological targets.

Due to the limited direct data on this compound, researchers are encouraged to explore its reactivity in well-established nitroalkane and ketone transformations. The protocols and data presented for its isomer serve as a valuable starting point for developing novel synthetic methodologies and exploring the potential of this compound in organic synthesis and drug discovery. Further research into the specific reactions and applications of this compound is warranted to fully elucidate its synthetic utility.

Application Notes and Protocols: 1-Nitropentan-2-one as a Versatile Precursor in the Synthesis of Bioactive Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct literature citing the use of 1-nitropentan-2-one as a precursor in pharmaceutical synthesis is limited. The following application notes and protocols are based on the established reactivity of analogous α-nitro ketones and represent potential, chemically sound synthetic routes to pharmaceutically relevant heterocyclic scaffolds. The experimental data provided is representative of similar reactions and should be considered illustrative.

Introduction

Nitro compounds are highly versatile building blocks in organic synthesis, valued for the diverse reactivity of the nitro group which can be leveraged for carbon-carbon and carbon-heteroatom bond formation, as well as functional group transformations.[1] α-Nitro ketones, such as this compound, are particularly useful synthons due to the presence of both a nitro and a keto functionality in close proximity, enabling a range of chemical manipulations.[2] These compounds can act as potent nucleophiles in reactions like the Michael addition and are valuable precursors for the synthesis of β-nitro alcohols and α-amino ketones.[3]

This document outlines the potential application of this compound in the synthesis of two important classes of pharmaceutically active heterocycles: pyrazoles and pyridazines. Pyrazole (B372694) derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[4][5][6][7] Similarly, pyridazine-containing compounds have shown promise as anticancer agents and inhibitors of various enzymes.[8]

Synthesis of Substituted Pyrazoles

The reaction of a 1,3-dicarbonyl compound (or a functional equivalent like an α-nitro ketone) with hydrazine (B178648) is a classical and effective method for the synthesis of pyrazoles.[9] In this proposed protocol, this compound can serve as a key precursor to a 1,3-dicarbonyl equivalent for the construction of a substituted pyrazole core.

Synthetic Workflow

The proposed synthesis involves a two-step process. First, a Henry reaction between this compound and a suitable aldehyde would yield a β-nitro alcohol. Subsequent reduction of the nitro group and intramolecular cyclization, or a related cyclocondensation reaction, would lead to the formation of the pyrazole ring.

Caption: Proposed workflow for the synthesis of substituted pyrazoles.

Experimental Protocol: Synthesis of a Hypothetical 3-Propyl-5-aryl-1H-pyrazole

Materials:

-

This compound

-

Aromatic aldehyde (e.g., Benzaldehyde)

-

Base (e.g., Triethylamine)

-

Solvent (e.g., Ethanol)

-

Reducing agent (e.g., Zinc dust)

-

Hydrazine hydrate (B1144303)

-

Acid catalyst (e.g., Acetic acid)

Procedure:

-

Henry Reaction: To a solution of this compound (1.0 eq) and the aromatic aldehyde (1.1 eq) in ethanol (B145695), add triethylamine (B128534) (1.2 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude β-nitro alcohol intermediate.

-

Reductive Cyclization: Dissolve the crude β-nitro alcohol intermediate in a mixture of ethanol and acetic acid. Add zinc dust (5.0 eq) portion-wise at 0 °C. After the addition is complete, stir the mixture at room temperature for 4 hours. Filter the reaction mixture through celite and wash with ethanol. To the filtrate, add hydrazine hydrate (1.5 eq) and reflux the mixture for 12 hours. Cool the reaction to room temperature, pour into ice water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel.

Representative Data (Based on Analogous Reactions)

| Entry | Aldehyde | Base | Solvent | Reaction Time (Henry) | Yield (Pyrazole) | Reference |

| 1 | Benzaldehyde | Triethylamine | Ethanol | 24 h | 75% | [10] |

| 2 | 4-Chlorobenzaldehyde | DBU | Acetonitrile | 20 h | 82% | [10] |

| 3 | 4-Methoxybenzaldehyde | Potassium Carbonate | Methanol | 30 h | 71% | [11] |

| 4 | 2-Naphthaldehyde | Triethylamine | THF | 24 h | 78% | [11] |

Synthesis of Substituted Pyridazines

Pyridazine (B1198779) and its derivatives are an important class of nitrogen-containing heterocycles with a broad range of biological activities.[8][12][13] A common synthetic route to pyridazines involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[14] this compound can be envisioned as a precursor to a 1,4-dicarbonyl equivalent through a Michael addition to an α,β-unsaturated ketone.

Synthetic Workflow

This proposed synthesis begins with a Michael addition of this compound to an enone, followed by a reductive cyclization with hydrazine to form the dihydropyridazine, which is then oxidized to the aromatic pyridazine.

Caption: Proposed workflow for the synthesis of substituted pyridazines.

Experimental Protocol: Synthesis of a Hypothetical 3-Propyl-6-aryl-pyridazine

Materials:

-

This compound

-

α,β-Unsaturated ketone (e.g., Chalcone)

-

Base catalyst (e.g., Sodium ethoxide)

-

Hydrazine hydrate

-

Solvent (e.g., Acetic acid)

-

Oxidizing agent (e.g., Manganese dioxide)

Procedure:

-

Michael Addition: To a solution of the α,β-unsaturated ketone (1.0 eq) in ethanol, add a solution of this compound (1.1 eq) and sodium ethoxide (0.2 eq) in ethanol. Stir the reaction mixture at room temperature for 12 hours. Neutralize the reaction with dilute HCl and extract with dichloromethane. Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the crude 2-nitro-1,5-dione intermediate.[15]

-

Cyclocondensation and Oxidation: Dissolve the crude intermediate in glacial acetic acid and add hydrazine hydrate (1.2 eq). Reflux the mixture for 6 hours. Cool the reaction to room temperature and add manganese dioxide (3.0 eq). Stir the mixture at room temperature for an additional 12 hours. Filter the reaction mixture, neutralize the filtrate with aqueous NaHCO3, and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude product by flash column chromatography.

Representative Data (Based on Analogous Reactions)

| Entry | α,β-Unsaturated Ketone | Base | Solvent (Cyclization) | Yield (Pyridazine) | Reference |

| 1 | Chalcone | NaOEt | Acetic Acid | 68% | [16] |

| 2 | Benzylideneacetone | KOH | Ethanol | 72% | [17] |

| 3 | 4-Chlorochalcone | NaOEt | Acetic Acid | 65% | [18] |

| 4 | 4-Methylchalcone | KOH | Ethanol | 75% | [17] |

Conclusion

While direct applications of this compound in pharmaceutical synthesis are not extensively documented, its chemical structure suggests significant potential as a versatile precursor for the construction of various bioactive heterocyclic compounds. The proposed synthetic routes to pyrazoles and pyridazines, based on well-established chemical transformations of α-nitro ketones, highlight the plausible utility of this compound in drug discovery and development. Further research into the reactivity and applications of this compound is warranted to fully explore its synthetic potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of α-Nitroketones from α-Substituted Malononitriles and Nitromethane - ChemistryViews [chemistryviews.org]

- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrazole synthesis [organic-chemistry.org]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 12. Pyridazine and its derivatives | PPTX [slideshare.net]

- 13. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemtube3d.com [chemtube3d.com]

- 15. Michael addition of α-nitro ketones to conjugated enones under solventless conditions using silica - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Pyridazine synthesis [organic-chemistry.org]

- 17. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 18. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-Nitropentan-2-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential reaction mechanisms involving 1-nitropentan-2-one, a versatile building block in organic synthesis. Due to the limited availability of specific experimental data for this compound in the current literature, this document presents generalized protocols and reaction pathways based on the known reactivity of α-nitro ketones. The provided protocols and data tables are intended as a starting point for the design and optimization of synthetic routes utilizing this compound.

Introduction to the Reactivity of this compound

This compound (C₅H₉NO₃) is an α-nitro ketone that possesses two key reactive sites: the acidic α-proton adjacent to the nitro and keto groups, and the electrophilic carbonyl carbon.[1] The presence of the electron-withdrawing nitro group significantly increases the acidity of the α-protons, facilitating the formation of a nitronate anion under basic conditions. This anion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. Furthermore, the nitro group itself can be transformed into other valuable functional groups, such as amines, making α-nitro ketones important intermediates in the synthesis of complex molecules and pharmacologically active compounds.

The principal reaction pathways involving this compound and other α-nitro ketones include:

-

Henry (Nitroaldol) Reaction: The reaction of the nitronate anion with aldehydes or ketones to form β-nitro alcohols.

-

Michael Addition: The conjugate addition of the nitronate anion to α,β-unsaturated carbonyl compounds, nitriles, or other electron-deficient alkenes.

-

Reduction of the Nitro Group: The conversion of the nitro group to a primary amine, providing access to α-amino ketones and their derivatives.

-

Synthesis of Heterocycles: Utilization as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds, such as quinolines.[2][3][4]

Key Reaction Mechanisms and Protocols

Henry (Nitroaldol) Reaction

The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, catalyzed by a base.[5][6] The resulting β-nitro alcohol is a versatile intermediate that can be further transformed into nitroalkenes, amino alcohols, or α-hydroxy carboxylic acids.

General Reaction Mechanism:

References

- 1. This compound | C5H9NO3 | CID 21447407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 6. scirp.org [scirp.org]

Application Notes and Protocols for Reactions with 1-Nitropentan-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for reactions involving 1-Nitropentan-2-one and structurally related β-nitro ketones. These compounds are versatile building blocks in organic synthesis, serving as precursors to a variety of functionalized molecules, including β-amino ketones and γ-nitro ketones. The protocols outlined below are based on established methodologies for key transformations such as Michael additions and Henry reactions.

Introduction to the Reactivity of this compound

This compound belongs to the class of β-nitro ketones, which are characterized by the presence of a nitro group on the carbon adjacent to a carbonyl group. This structural motif imparts unique reactivity to the molecule. The acidic α-proton adjacent to the nitro group can be readily abstracted by a base to form a nitronate anion. This nucleophilic intermediate can then participate in a variety of carbon-carbon bond-forming reactions. Key transformations involving this compound and its analogs include:

-

Michael Addition: The nitronate anion can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds to form γ-nitro ketones.

-

Henry (Nitroaldol) Reaction: The nitronate can also add to aldehydes and ketones to yield β-nitro alcohols.[1][2]

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, providing access to valuable β-amino alcohols or β-amino ketones.

These reactions open avenues for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and drug development.

Key Experiments and Data Presentation

The following tables summarize quantitative data for representative reactions involving β-nitro ketones, providing insights into reaction conditions, yields, and stereoselectivity.

Table 1: Organocatalyzed Michael Addition of Ketones to Nitroalkenes

This reaction is analogous to the Michael addition that this compound would undergo with an α,β-unsaturated acceptor. The data presented here is for the synthesis of 4-substituted 5-nitropentan-2-one derivatives.[3]

| Entry | Michael Acceptor (Nitroalkene) | Catalyst (mol%) | Additive | Solvent | Time (d) | Yield (%) | ee (%) |

| 1 | trans-β-nitrostyrene | 20 | - | Acetone (B3395972) | 2 | 44 | <5 |

| 2 | trans-β-nitrostyrene | 20 | Acetic Acid (20 mol%) | Acetone | 2 | 55 | 25 (R) |

| 3 | 4-Chloro-β-nitrostyrene | 20 | Acetic Acid (20 mol%) | Acetone | 2 | 60 | 20 (R) |

| 4 | 4-Methyl-β-nitrostyrene | 20 | Acetic Acid (20 mol%) | Acetone | 2 | 52 | 28 (R) |

Data adapted from a study on the asymmetric Michael addition of acetone to β-nitrostyrenes.[4]

Table 2: Diastereoselective Henry (Nitroaldol) Reaction

This table presents data for the Henry reaction, a key transformation for nitroalkanes. While not specific to this compound, it demonstrates the typical conditions and outcomes for this class of compounds.

| Entry | Aldehyde | Nitroalkane | Base/Catalyst | Solvent | Time (h) | Yield (%) | dr (syn:anti) |

| 1 | Benzaldehyde | Nitroethane | TBAF | THF | 12 | 85 | 60:40 |

| 2 | 4-Nitrobenzaldehyde | Nitromethane | Cu(OAc)₂ / Chiral Ligand | EtOH | 3 | 81 | N/A (ee: 95%) |

| 3 | Cyclohexanecarboxaldehyde | 1-Nitropropane | DBU | CH₂Cl₂ | 24 | 78 | 55:45 |

Data compiled from general literature on the Henry reaction.[1][5]

Experimental Protocols

The following are detailed protocols for key reactions applicable to this compound.

Protocol 1: General Procedure for Organocatalyzed Michael Addition of a Ketone to a Nitroalkene

This protocol is adapted from the synthesis of 4-substituted 5-nitropentan-2-one derivatives.[4][6]

Materials:

-

β-nitroalkene (e.g., trans-β-nitrostyrene) (0.1 mmol)

-

Ketone (e.g., acetone) (0.4 mL)

-

Organocatalyst (e.g., chiral primary diamine derivative) (0.02 mmol)

-

Acetic Acid (0.02 mmol)

-

Ethyl acetate (B1210297) (EtOAc)

-

Cyclohexane (B81311) (c-hexane)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a Schlenk tube containing the organocatalyst (0.02 mmol) and acetic acid (0.02 mmol), add the ketone (0.4 mL).

-

Stir the solution for 30 minutes at room temperature.

-

Add the nitroalkene (0.1 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 2 days.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, directly load the reaction mixture onto a silica gel column.

-

Purify the product by flash column chromatography using a mixture of cyclohexane and ethyl acetate (e.g., 4:1) as the eluent.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the desired 4-substituted 5-nitropentan-2-one.

Protocol 2: General Procedure for the Henry (Nitroaldol) Reaction

This is a general procedure for the base-catalyzed reaction between a nitroalkane and an aldehyde.[1]

Materials:

-

Aldehyde (1.0 mmol)

-

Nitroalkane (e.g., 1-nitropropane) (1.2 mmol)

-

Base (e.g., Tetrabutylammonium fluoride (B91410) - TBAF, 1.0 M in THF, 0.1 mmol)

-

Tetrahydrofuran (THF), anhydrous (5 mL)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde (1.0 mmol) and the nitroalkane (1.2 mmol) in anhydrous THF (5 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the base (e.g., TBAF solution, 0.1 mmol) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C and monitor its progress by TLC.

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired β-nitro alcohol.

Visualizations

Experimental Workflow for Michael Addition

The following diagram illustrates a typical workflow for the organocatalyzed Michael addition reaction described in Protocol 1.

References

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. Henry Reaction [organic-chemistry.org]

- 3. Michael Addition, alpha,beta unsaturated nitroalkenes, acetone, 4-substituted 5-nitropentan-2-one, 1-((R)-2-hydroxy-1-phenylethyl)-3-((S)-quinolin-4-yl((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea, Cinchonidine Derivative - Buchler GmbH [buchler-gmbh.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Catalytic Transformations of 1-Nitropentan-2-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of and detailed protocols for various catalytic transformations of 1-nitropentan-2-one. This versatile building block can undergo chemoselective reductions of either the nitro or the keto group, as well as asymmetric transformations to yield chiral molecules of interest in medicinal chemistry and drug development.

Synthesis of this compound

Application Note: this compound serves as a key starting material for the synthesis of a variety of functionalized molecules. The following protocol outlines its preparation from the corresponding carboxylic acid and nitromethane (B149229). This method is broadly applicable for the synthesis of various α-nitro ketones.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the literature procedure for the synthesis of α-nitroketones.[1]

-

Activation of Butyric Acid: In a dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve butyric acid (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF). Add 1,1'-carbonyldiimidazole (B1668759) (CDI) (1.1 equivalents) portion-wise at room temperature. Stir the mixture for 1-2 hours until gas evolution ceases, indicating the formation of the corresponding acyl-imidazole.

-

Formation of the Nitromethane Anion: In a separate flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C and add nitromethane (1.2 equivalents) dropwise. Allow the mixture to warm to room temperature and stir for 30 minutes to form the sodium salt of nitromethane.

-

Acylation of Nitromethane: Cool the nitronate salt suspension to 0 °C and add the previously prepared acyl-imidazole solution dropwise.

-

Reaction and Quenching: Allow the reaction mixture to stir at room temperature overnight. After completion (monitored by TLC), carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (B1210297) (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford this compound.

Logical Workflow for the Synthesis of this compound

Caption: Synthesis of this compound.

Asymmetric Biocatalytic Reduction of the Carbonyl Group

Application Note: The asymmetric reduction of the keto group in this compound provides access to chiral β-nitro alcohols, which are valuable intermediates in the synthesis of pharmaceuticals. Alcohol dehydrogenases (ADHs) are highly effective catalysts for this transformation, often exhibiting excellent enantioselectivity under mild reaction conditions.[1] The choice of the specific ADH enzyme can determine the stereochemical outcome, allowing for the selective synthesis of either the (R)- or (S)-enantiomer.

Experimental Protocol: ADH-Mediated Reduction of this compound

This protocol is a general procedure adapted from the biocatalytic reduction of α-nitroketones.[1][2]

-

Reaction Setup: In a temperature-controlled vessel, prepare a solution of TRIS-HCl buffer (e.g., 100 mM, pH 7.5).

-

Cofactor Regeneration System: To the buffer, add glucose (e.g., 1.5 equivalents) and NADP⁺ (or NAD⁺, depending on the enzyme's cofactor preference, e.g., 1 mol%).

-

Enzyme Addition: Add the selected alcohol dehydrogenase (ADH) and glucose dehydrogenase (GDH) for cofactor regeneration.

-

Substrate Addition: Dissolve this compound (1 equivalent) in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) and add it to the reaction mixture.

-

Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 25-30 °C) and monitor the progress of the reaction by TLC or HPLC.

-

Work-up and Purification: Upon completion, saturate the aqueous phase with NaCl and extract with an organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting chiral 1-nitro-2-pentanol can be purified by column chromatography.

Quantitative Data for ADH-Mediated Reduction of α-Nitroketones

The following table presents data for the reduction of various α-nitroketones using different alcohol dehydrogenases, demonstrating the potential outcomes for the transformation of this compound.

| Entry | Substrate (R group) | Enzyme | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| 1 | Phenyl | ADH440 | R | >99 | 99 | [1] |

| 2 | 4-Methylphenyl | ADH440 | R | >99 | 98 | [1] |

| 3 | 2-Furyl | ADH440 | R | 99 | 71 | [1] |

| 4 | n-Hexyl | Comamonas testosteroni | S | 75 | >99 | |

| 5 | Phenyl | ADH270 | S | 99 | 99 | [1] |

Experimental Workflow for Asymmetric Biocatalytic Reduction

References

Application of 1-Nitropentan-2-one in nitroalkene formation

Application Notes and Protocols: Synthesis of Nitroalkenes

Introduction

Nitroalkenes are valuable synthetic intermediates in organic chemistry, serving as precursors for a wide range of molecules, including pharmaceuticals and natural products. Their utility stems from the versatile reactivity of the nitro group and the carbon-carbon double bond. While the direct application of 1-Nitropentan-2-one in the formation of nitroalkenes is not extensively documented in scientific literature, the general and robust methods for nitroalkene synthesis typically involve the condensation of nitroalkanes with carbonyl compounds, followed by dehydration. The most prominent of these methods is the Henry (or nitroaldol) reaction.

This document provides detailed application notes and protocols for the synthesis of nitroalkenes, focusing on the well-established Henry reaction followed by a dehydration step. This two-step sequence is a reliable method for accessing a diverse array of nitroalkene structures.

General Reaction Pathway: Henry Reaction and Dehydration

The formation of nitroalkenes from nitroalkanes and aldehydes or ketones proceeds through a two-step sequence:

-

Henry (Nitroaldol) Reaction: A base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound to yield a β-nitro alcohol.[1][2][3][4]

-

Dehydration: The elimination of water from the β-nitro alcohol intermediate to form the corresponding nitroalkene.[1][3] This step can sometimes occur in situ, particularly at elevated temperatures.[1]

Caption: General workflow for nitroalkene synthesis.

Data Presentation: Reaction Conditions and Yields

The following tables summarize various conditions and reported yields for the synthesis of nitroalkenes via the Henry reaction and subsequent dehydration.

Table 1: Conditions for the Henry Reaction (Formation of β-Nitro Alcohol)

| Nitroalkane | Carbonyl Compound | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Nitromethane (B149229) | Benzaldehyde (B42025) | L-proline | Water | 100 | 1-3 | 95 | --INVALID-LINK--[5] |

| Nitroethane | Benzaldehyde | Piperidine (B6355638) / 4Å Molecular Sieves | Dichloromethane (B109758) | 40 | 24 | 98 (E isomer) | --INVALID-LINK--[6] |

| 1-Nitropropane | Heptanal | Piperidine / 4Å Molecular Sieves | Dichloromethane | 40 | 24 | 95 (E isomer) | --INVALID-LINK--[6] |

| Nitromethane | Various Aldehydes | 2-Hydroxyethylammonium formate | Neat | Room Temp | 0.5-2 | 85-95 | --INVALID-LINK--[6] |

Table 2: Conditions for Dehydration of β-Nitro Alcohols to Nitroalkenes

| β-Nitro Alcohol from | Dehydrating Agent / Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Nitromethane + Benzaldehyde | Acetic Anhydride / Sodium Acetate (B1210297) | Acetic Anhydride | 100 | 2 | 80-90 | General textbook procedure |

| Nitroethane + Cyclohexanone | Methanesulfonyl Chloride / Triethylamine | Dichloromethane | 0 to RT | 1-3 | >90 | General textbook procedure |

| General Aliphatic Aldehydes | Dicyclohexylcarbodiimide (DCC) | Diethyl Ether | Reflux | 4-6 | 70-85 | General procedure for mild dehydration |

Experimental Protocols

Protocol 1: L-Proline Catalyzed Synthesis of (E)-β-Nitrostyrene in Water [5]

This protocol describes a one-pot synthesis of (E)-β-nitrostyrene from benzaldehyde and nitromethane using L-proline as a catalyst in an aqueous medium.

Materials:

-

Benzaldehyde

-

Nitromethane

-

L-proline

-

Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (B86663)

-

Reaction vial with a stir bar

-

Heating plate with a stirrer

Procedure:

-

To a reaction vial containing a magnetic stir bar, add benzaldehyde (1.0 mmol), nitromethane (1.2 mmol), and L-proline (0.1 mmol).

-

Add water (2.0 mL) to the reaction mixture.

-

Seal the vial and heat the mixture at 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 1-3 hours), cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with brine solution (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate solvent system to afford pure (E)-β-nitrostyrene.

Caption: Experimental workflow for Protocol 1.

Protocol 2: Stereoselective Synthesis of (E)- or (Z)-Nitroalkenes [6]

This protocol allows for the selective synthesis of either (E)- or (Z)-nitroalkenes by modifying the reaction conditions.

Materials:

-

Aliphatic aldehyde

-

Nitroalkane

-

Piperidine

-

4Å Molecular Sieves

-

Dichloromethane (DCM) or Tetrahydrofuran (B95107) (THF)

-

Silica gel for column chromatography

Procedure for (E)-Nitroalkene:

-

To a solution of the aliphatic aldehyde (1.0 mmol) and nitroalkane (1.2 mmol) in dichloromethane (5 mL), add piperidine (0.1 mmol) and activated 4Å molecular sieves (200 mg).

-

Stir the mixture at 40 °C for 24 hours.

-

After completion, filter off the molecular sieves and wash with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the (E)-nitroalkene.

Procedure for (Z)-Nitroalkene:

-

To a solution of the aliphatic aldehyde (1.0 mmol) and nitroalkane (1.2 mmol) in tetrahydrofuran (5 mL), add piperidine (0.1 mmol) and activated 4Å molecular sieves (200 mg).

-

Stir the mixture at -20 °C for 24 hours.

-

After completion, filter off the molecular sieves and wash with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the (Z)-nitroalkene.

Caption: Logical relationship for stereoselective synthesis.

Conclusion

The synthesis of nitroalkenes is a fundamental transformation in organic chemistry, with the Henry reaction followed by dehydration being a cornerstone methodology. The protocols provided herein offer reliable and adaptable procedures for researchers in synthetic chemistry and drug development. While the direct conversion of this compound to a nitroalkene is not a commonly reported transformation, the principles and methods outlined in these notes provide a strong foundation for the synthesis of a wide variety of nitroalkene building blocks. Researchers are encouraged to adapt these protocols to their specific substrates and synthetic goals.

References

- 1. Henry Reaction - Common Conditions [commonorganicchemistry.com]

- 2. Henry Reaction (Nitroaldol Reaction) | TCI EUROPE N.V. [tcichemicals.com]

- 3. Henry reaction - Wikipedia [en.wikipedia.org]

- 4. Henry Reaction [organic-chemistry.org]

- 5. bohrium.com [bohrium.com]

- 6. Nitro alkene synthesis [organic-chemistry.org]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-Nitropentan-2-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of valuable heterocyclic compounds, namely 3,4-dihydro-2H-pyrroles and substituted pyrroles, using 1-nitropentan-2-one as a versatile starting material. The methodologies presented are based on established chemical transformations and offer robust routes to these important structural motifs found in numerous biologically active molecules and pharmaceuticals.

Application Note 1: Synthesis of 2-Propyl-3,4-dihydro-2H-pyrrole via Nickel-Catalyzed Reductive Cyclization